2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Description

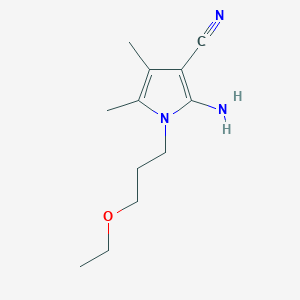

2-Amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a pyrrole-based carbonitrile derivative characterized by a 3-ethoxypropyl substituent at the N1 position, methyl groups at the C4 and C5 positions, and a nitrile functional group at C2.

Properties

IUPAC Name |

2-amino-1-(3-ethoxypropyl)-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-4-16-7-5-6-15-10(3)9(2)11(8-13)12(15)14/h4-7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMASLMSKGJZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=C(C(=C1N)C#N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multiple steps, starting with the formation of the pyrrole ring. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

Substitution Reactions: : The pyrrole ring undergoes substitution reactions to introduce the ethoxypropyl group at the 1-position and the methyl groups at the 4- and 5-positions.

Introduction of the Cyano Group: : The cyano group is introduced at the 3-position through a nitrile formation reaction.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: : Oxidation reactions can convert the amino group to a nitro group, resulting in the formation of a nitro derivative.

Reduction: : Reduction reactions can reduce the cyano group to an amine, forming an amide derivative.

Substitution: : Substitution reactions can replace the ethoxypropyl group with other functional groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions include nitro derivatives, amide derivatives, and various substituted pyrroles.

Scientific Research Applications

2-Amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

Chemistry: : It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

Key Observations:

Substituent Polarity: The 3-ethoxypropyl group in the target compound introduces moderate polarity due to the ether oxygen, enhancing water solubility compared to the purely lipophilic cyclopentyl analogue .

Steric Effects :

- The cyclopentyl group (CAS 103026-11-5) creates significant steric hindrance, which may reduce reactivity in substitution reactions or binding efficiency in biological targets compared to the linear 3-ethoxypropyl chain .

Synthetic Flexibility: highlights the use of ethanol and multicomponent reactions for synthesizing pyrrole-3-carbonitriles with diverse N1 substituents (e.g., benzyl, hexyl). The 3-ethoxypropyl group in the target compound likely follows similar synthetic pathways, leveraging nucleophilic substitution or condensation reactions .

Physicochemical and Spectroscopic Comparisons

- IR Spectroscopy: Nitrile stretching frequencies in similar compounds () range between 2217–2221 cm⁻¹, consistent with the target compound’s expected nitrile absorption. Substituent effects (e.g., electron-donating ethoxy vs. electron-withdrawing dimethylamino groups) may slightly shift these values .

- Lipophilicity (LogP): Predicted to follow the trend: cyclopentyl (highest LogP) > 3-ethoxypropyl > 3-(dimethylamino)propyl (lowest LogP), based on substituent hydrophobicity .

Biological Activity

2-Amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 852400-15-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amino group, an ethoxypropyl side chain, and a carbonitrile functional group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C12H19N3O

- Molecular Weight : 221.29 g/mol

- Purity : ≥95%

Biological Activity Overview

Research on the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound appears to induce apoptosis (programmed cell death) in certain types of cancer cells, which could make it a candidate for further development in cancer therapies.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective qualities. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives often depends on their structural features. For this compound, the following aspects are critical:

| Structural Feature | Importance |

|---|---|

| Amino Group | Enhances solubility and potential receptor binding |

| Ethoxypropyl Side Chain | Modulates lipophilicity and cellular uptake |

| Carbonitrile Functional Group | Contributes to biological reactivity |

Case Studies

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed.

- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

-

Cancer Cell Proliferation Inhibition :

- Objective : To assess the effect on cancer cell lines.

- Method : MTT assay was used to measure cell viability.

- Results : A dose-dependent decrease in viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.